molecular formula C19H21N3 B13769022 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)- CAS No. 57303-71-6

1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)-

Cat. No.: B13769022
CAS No.: 57303-71-6
M. Wt: 291.4 g/mol
InChI Key: QVORMTIMKWYLIM-ORZNGPHRSA-N
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Description

1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is an organic compound with the molecular formula C19H21N3. It is a derivative of indoline, characterized by the presence of a p-tolylazo group attached to the methylene carbon at the 2-position of the indoline ring. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with p-toluidine in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Oxidizing Agent: Sodium nitrite (NaNO2) is commonly used as the oxidizing agent.

The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the indoline derivative to form the final azo compound.

Industrial Production Methods

In an industrial setting, the production of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline involves its interaction with molecular targets through its azo group. The compound can undergo:

    Electron Transfer: The azo group can participate in electron transfer reactions, leading to the formation of reactive intermediates.

    Binding to Proteins: The compound can bind to proteins and enzymes, affecting their activity and function.

    Pathways Involved: The exact pathways depend on the specific application and target, but often involve redox reactions and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: Lacks the azo group, making it less reactive in certain applications.

    p-Tolylazo derivatives: Other derivatives with different substituents on the indoline ring can have varying properties and reactivities.

Uniqueness

1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is unique due to its specific combination of the indoline ring and the p-tolylazo group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity.

Properties

CAS No.

57303-71-6

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

(4-methylphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene

InChI

InChI=1S/C19H21N3/c1-14-9-11-15(12-10-14)21-20-13-18-19(2,3)16-7-5-6-8-17(16)22(18)4/h5-13H,1-4H3/b18-13+,21-20?

InChI Key

QVORMTIMKWYLIM-ORZNGPHRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C

Origin of Product

United States

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